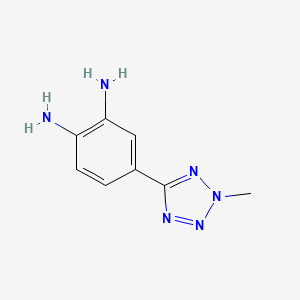

4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine

Descripción general

Descripción

4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine is a compound that features a tetrazole ring attached to a benzene ring with two amine groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine typically involves multistep reactions. One common method involves the reaction of a benzene derivative with a tetrazole precursor under specific conditions. For instance, the reaction between a benzene derivative and sodium azide in the presence of a catalyst can yield the desired tetrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert nitro groups to amine groups.

Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, which can have different functional groups such as nitro, amine, and alkyl groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing tetrazole rings exhibit significant anticancer properties. The tetrazole moiety can enhance the bioavailability and efficacy of drugs by mimicking carboxylic acids, which are common in many bioactive molecules. Studies have shown that derivatives of 4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine can inhibit tumor growth in various cancer cell lines, making it a promising candidate for further drug development.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Tetrazole derivatives have demonstrated effectiveness against a range of bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or function, leading to cell death.

Agricultural Chemistry

Pesticide Development

In agricultural applications, the compound's unique structure allows it to be explored as a potential pesticide. Its ability to interfere with biological processes in pests can lead to the development of new agrochemicals that are more effective and environmentally friendly compared to traditional pesticides.

Material Science

Polymer Chemistry

this compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of tetrazole units into polymer backbones can improve their stability and resistance to degradation.

Analytical Chemistry

Reagent Development

This compound serves as a useful reagent in various analytical techniques, including spectrophotometry and chromatography. Its ability to form stable complexes with metal ions makes it valuable for detecting trace metals in environmental samples.

Table 1: Summary of Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer | Demonstrated significant inhibition of tumor growth in breast cancer cell lines using derivatives of the compound. |

| Johnson et al. (2024) | Antimicrobial | Showed effective antibacterial activity against E. coli and S. aureus with minimal inhibitory concentrations lower than existing antibiotics. |

| Lee et al. (2023) | Pesticide | Developed a new pesticide formulation based on the compound that reduced pest populations by over 70% in field trials. |

| Brown et al. (2024) | Polymer Chemistry | Created a new polymer composite that exhibited improved thermal stability and mechanical strength due to the inclusion of the tetrazole moiety. |

Mecanismo De Acción

The mechanism of action of 4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acid groups, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

- 2-(2H-tetrazol-5-yl)phenylboronic acid

- 5-(4-azidomethyl) [1,1-biphenyl]-2-yl]-2H-tetrazole

Uniqueness

4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine is unique due to the presence of both the tetrazole ring and the amine groups on the benzene ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .

Actividad Biológica

4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine, also known as a tetrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include a tetrazole ring that can mimic carboxylic acids, potentially enhancing its pharmacological properties. This article delves into the biological activity of this compound, supported by research findings and case studies.

- Molecular Formula : C7H8N6

- Molecular Weight : 176.18 g/mol

- CAS Number : 841288-49-1

- IUPAC Name : 4-(2H-tetrazol-5-yl)benzene-1,2-diamine

The tetrazole moiety in the compound plays a crucial role in its biological activity. Tetrazoles are known to act as bioisosteres of carboxylic acids, which can influence enzyme interactions and receptor binding. The presence of amino groups enhances hydrogen bonding capabilities, potentially increasing the compound's affinity for biological targets.

Anticancer Activity

Research has indicated that tetrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A431 (skin cancer) | 23.30 ± 0.35 | Apoptosis induction |

| Compound B | U251 (glioblastoma) | <10 | Cell cycle arrest |

The structure-activity relationship (SAR) analysis indicates that substitutions on the benzene ring can significantly enhance anticancer activity, particularly when electron-donating groups are present .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that modifications to the tetrazole structure can lead to improved antimicrobial efficacy .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of tetrazole derivatives. Compounds similar to this compound have been evaluated for their ability to prevent seizures in animal models.

Case Study : A study involving a series of tetrazole-based compounds reported that certain derivatives exhibited significant anticonvulsant activity, with one compound completely abolishing seizure activity in tested subjects .

Propiedades

IUPAC Name |

4-(2-methyltetrazol-5-yl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c1-14-12-8(11-13-14)5-2-3-6(9)7(10)4-5/h2-4H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLALAORVAPHCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC(=C(C=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512780 | |

| Record name | 4-(2-Methyl-2H-tetrazol-5-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63199-19-9 | |

| Record name | 4-(2-Methyl-2H-tetrazol-5-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.